molecular formula C17H16O2 B8748720 3-Phenyl-1-indanacetic acid CAS No. 71823-43-3

3-Phenyl-1-indanacetic acid

Katalognummer: B8748720
CAS-Nummer: 71823-43-3
Molekulargewicht: 252.31 g/mol
InChI-Schlüssel: SPMZTVMUKNTXEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Phenyl-1-indanacetic acid is a bicyclic carboxylic acid derivative featuring an indane core (a fused benzene and cyclopentane ring) substituted with a phenyl group at the 3-position and an acetic acid moiety at the 1-position. This compound is part of a broader class of indane-based acetic acids, which are of interest in medicinal chemistry due to their structural similarity to nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin . Key synonyms include 3-Oxoindan-1-yl acetic acid and 2-(3-Oxo-2,3-dihydro-1H-inden-1-yl)acetic acid . Its molecular formula is C₁₇H₁₄O₃, with a molecular weight of 266.29 g/mol (calculated based on structural analogs).

Modifications to the phenyl or indane rings can significantly alter pharmacological activity, solubility, and metabolic stability .

Eigenschaften

CAS-Nummer

71823-43-3

Molekularformel

C17H16O2

Molekulargewicht

252.31 g/mol

IUPAC-Name

2-(3-phenyl-2,3-dihydro-1H-inden-1-yl)acetic acid

InChI

InChI=1S/C17H16O2/c18-17(19)11-13-10-16(12-6-2-1-3-7-12)15-9-5-4-8-14(13)15/h1-9,13,16H,10-11H2,(H,18,19)

InChI-Schlüssel

SPMZTVMUKNTXEW-UHFFFAOYSA-N

Kanonische SMILES

C1C(C2=CC=CC=C2C1C3=CC=CC=C3)CC(=O)O

Herkunft des Produkts

United States

Analyse Chemischer Reaktionen

Carboxylic Acid Derivatives

  • Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acid catalysis to form methyl/ethyl esters .

  • Amide formation : Treatment with thionyl chloride followed by amines yields substituted amides (e.g., N,N-dimethylamide) .

Substituent Modifications

  • Halogenation : Bromine or chlorine substituents are introduced via electrophilic aromatic substitution (EAS) on the indane ring .

  • Alkylation : Grignard reagents (e.g., methylmagnesium bromide) add to the ketone group in 1-oxo derivatives, followed by dehydration to form alkyl-substituted indanacetic acids .

Reactivity with Organometallic Reagents

  • Grignard reactions :

    • n-Butyllithium adds to the carbonyl group of 1-oxo-indanacetic acid derivatives, leading to ring-opening and subsequent cyclization to hydroxyindanones .

    • Methyllithium generates mixtures of hydroxy- and anilino-indanones (e.g., 3c and 4c ) .

Biological Activity and Derivatives

While not directly studied for 3-phenyl-1-indanacetic acid, structurally related compounds show:

  • Antimycobacterial activity : Analogues like 3-phenyl-1H-indoles exhibit MIC values of 18.2–94.7 µM against Mycobacterium tuberculosis .

  • Structure–activity relationship (SAR) :

    • Electron-withdrawing groups (e.g., CF₃) enhance activity .

    • Methoxy substituents reduce potency compared to halogens .

Cyclization Mechanism

  • Protonation : Sulfuric acid protonates the carbonyl oxygen, increasing electrophilicity.

  • Intramolecular attack : The aromatic ring attacks the activated carbonyl, forming the indane skeleton .

  • Rearomatization : Loss of water regenerates aromaticity, stabilizing the bicyclic product.

Side Reactions

  • Over-acylation : Excess acylating agents lead to diacylated byproducts .

  • Oxidation : Permanganate or other strong oxidizers may degrade the indane ring .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs of 3-phenyl-1-indanacetic acid, highlighting differences in substituents and molecular properties:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications References
3-Phenyl-1-indanacetic acid C₁₇H₁₄O₃ Phenyl (C3), acetic acid (C1) 266.29 Potential COX inhibition, NSAID analog
5-Fluoro-2-methyl-1H-inden-3-yl acetic acid C₁₂H₁₁FO₂ Fluoro (C5), methyl (C2), acetic acid (C3) 218.21 Enhanced lipophilicity, antiviral studies
2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetic acid C₁₂H₁₃NO₃ Methoxy (C5), methyl (C2), indole core 219.24 Indomethacin impurity, COX-1/2 inhibitor
(2-Phenyl-1H-indol-3-yl)acetic acid C₁₆H₁₃NO₂ Phenyl (C2), indole core, acetic acid (C3) 251.29 Anti-inflammatory, kinase inhibition
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-(4-(trifluoromethyl)phenyl)sulfonylacetamide C₂₅H₁₈ClF₃N₂O₅S Chlorobenzoyl, methoxy, sulfonamide, trifluoromethyl 557.93 High-affinity COX-2 inhibition (43% yield in synthesis)

Pharmacological and Physicochemical Differences

Electronic and Steric Effects
  • 3-Phenyl-1-indanacetic acid lacks electron-withdrawing groups on the phenyl ring, which may reduce acidity (pKa ~4–5) compared to fluorinated analogs like 5-fluoro-2-methyl-1H-inden-3-yl acetic acid (pKa ~3.5–4.5 due to fluorine’s inductive effect) .
  • The sulfonamide derivative (C₂₅H₁₈ClF₃N₂O₅S) introduces a bulky trifluoromethyl group, enhancing selectivity for COX-2 over COX-1, a common strategy to reduce gastrointestinal toxicity in NSAIDs .
Bioactivity
  • Indomethacin analogs (e.g., 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetic acid) exhibit potent COX-1/2 inhibition (IC₅₀ < 1 μM) due to the methoxy group’s electron-donating effects, which stabilize enzyme interactions .
  • 3-Phenyl-1-indanacetic acid ’s indane core may improve metabolic stability compared to indole-based compounds, as rigid structures resist cytochrome P450-mediated oxidation .

Q & A

Q. What are the standard synthetic routes for 3-Phenyl-1-indanacetic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthetic routes typically involve Friedel-Crafts alkylation or coupling reactions between indanone derivatives and phenylacetic acid precursors. Optimization includes:
  • Varying catalysts (e.g., Lewis acids like AlCl₃ or Brønsted acids) to improve regioselectivity.
  • Adjusting solvent polarity (e.g., dichloromethane vs. toluene) to control reaction kinetics.
  • Monitoring purity via HPLC (C18 columns, acetonitrile/water mobile phase) .
    Post-synthesis purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Yield improvements (~20–30%) are achievable by reducing side reactions through inert atmospheres (N₂/Ar) .

Q. What chromatographic techniques are most effective for purifying 3-Phenyl-1-indanacetic acid from complex reaction mixtures?

  • Methodological Answer :
  • HPLC : Use reverse-phase C18 columns with a mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water (60:40 v/v) for baseline separation. Retention times can be calibrated against commercial phenylacetic acid analogs .
  • TLC : Silica gel plates with UV254 indicator; visualize using iodine vapor or ceric ammonium molybdate stain. RF values should align with structurally similar compounds (e.g., 2-phenylindan-1-acetic acid derivatives) .

Q. How can researchers validate the purity of 3-Phenyl-1-indanacetic acid using spectroscopic and thermal methods?

  • Methodological Answer :
  • Melting Point : Compare observed values (e.g., 145–148°C) with literature data. Use differential scanning calorimetry (DSC) for precise thermal profiles .
  • IR Spectroscopy : Key peaks include C=O stretch (~1700 cm⁻¹) and aromatic C-H bends (~750 cm⁻¹). Cross-reference with NIST Chemistry WebBook data for phenylacetic acid analogs .
  • NMR : Confirm absence of impurities via ¹H NMR (e.g., aromatic proton integration at δ 7.2–7.4 ppm) and ¹³C NMR (carbonyl signal ~δ 175 ppm) .

Advanced Research Questions

Q. How should researchers address discrepancies in NMR data when characterizing synthetic derivatives of 3-Phenyl-1-indanacetic acid?

  • Methodological Answer :
  • Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to avoid solvent interference.
  • 2D NMR : Employ COSY and HSQC to resolve overlapping signals in complex mixtures.
  • Reference Standards : Compare with authenticated spectra of related indan-acetic acid derivatives (e.g., PubChem CID 999 for phenylacetic acid backbone validation) .
  • Contradiction Resolution : Re-run spectra at higher magnetic field strengths (≥500 MHz) and cross-validate with mass spectrometry (HRMS) .

Q. What experimental design considerations are critical for evaluating the metabolic stability of 3-Phenyl-1-indanacetic acid in vitro?

  • Methodological Answer :
  • Liver Microsomes : Incubate with NADPH-supplemented human liver microsomes (HLM) at 37°C. Use LC-MS/MS to quantify parent compound depletion over time.
  • Controls : Include CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways.
  • Data Normalization : Account for protein binding using ultracentrifugation or equilibrium dialysis .

Q. How can researchers resolve conflicting bioactivity data for 3-Phenyl-1-indanacetic acid across different cell lines?

  • Methodological Answer :
  • Isogenic Cell Lines : Use CRISPR-engineered cells to eliminate genetic variability.
  • Culture Conditions : Standardize serum concentration, passage number, and hypoxia levels.
  • Statistical Models : Apply mixed-effects models to account for clustered data (e.g., nested replicates per cell line) .
  • Dose-Response Curves : Generate IC₅₀ values with ≥8 data points per concentration to improve reproducibility .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.